REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[N:9]=[C:10]=[S:11].[CH2:12]([NH2:14])[CH3:13]>>[CH3:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([CH3:1])[C:3]=1[NH:9][C:10]([NH:14][CH2:12][CH3:13])=[S:11]
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Name
|
|
Quantity
|
16.3 g
|
Type
|
reactant
|
Smiles
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CC1=C(C(=CC=C1)C)N=C=S
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Name
|
|
Quantity
|
110 mL
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Type
|
reactant
|
Smiles
|
C(C)N
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 hour at ambient temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Excess ethylamine was evaporated under a stream of nitrogen
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Type
|
ADDITION
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Details
|
The mixture was diluted with water (100 mL)
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Type
|
FILTRATION
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Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC=C1)C)NC(=S)NCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |